2-Amino-5-methylnicotinaldehyde

Description

Contextualization within Nicotinaldehyde Derivatives and Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds in chemistry, serving as essential precursors and ingredients in the manufacturing of medicines, vitamins, and other specialty chemicals. researchgate.net Pyridine is a six-membered aromatic ring containing one nitrogen atom, which imparts distinct weakly alkaline properties. researchgate.net

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, is a primary derivative of pyridine where a formyl (aldehyde) group is attached to the 3-position of the pyridine ring. ontosight.aichemicalbook.com It is a significant compound in its own right, used as an intermediate in pharmaceutical synthesis. chemicalbook.com The class of nicotinaldehydes encompasses various molecules where the pyridine ring is substituted with an aldehyde group, and their chemistry is a cornerstone of pyridine research. cymitquimica.comontosight.ai

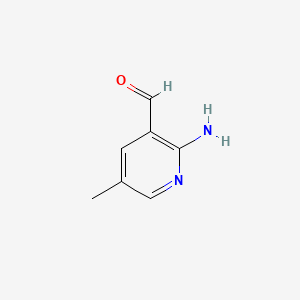

2-Amino-5-methylnicotinaldehyde is a specific derivative within this class, systematically named 2-amino-5-methylpyridine-3-carbaldehyde. uni.lu It is structurally distinguished by three substituents on the pyridine ring: an amino (-NH₂) group at position 2, an aldehyde (-CHO) group at position 3, and a methyl (-CH₃) group at position 5. cymitquimica.com This precise arrangement of functional groups dictates its unique electronic and steric properties, influencing its reactivity and potential for forming more complex molecular architectures compared to other isomers.

Significance as a Heterocyclic Compound in Organic Synthesis and Medicinal Chemistry

The importance of this compound stems from its role as a versatile building block in organic synthesis and its potential relevance in medicinal chemistry. cymitquimica.comguidechem.com

In organic synthesis , the compound's utility is derived from the reactivity of its functional groups. The aldehyde group can readily participate in reactions such as condensations and reductions, while the amino group can engage in nucleophilic substitutions and C-N bond formation reactions. cymitquimica.com This dual reactivity makes it a valuable intermediate for constructing more complex heterocyclic systems. cymitquimica.com A notable application is its use as a reactant in the copper-catalyzed hydroamination followed by a Friedländer annulation with terminal alkynes to prepare substituted naphthyridines, another important class of heterocyclic compounds. chemicalbook.com

| Reaction Type | Reactants | Product Class | Significance | Reference |

| Cu-catalyzed Hydroamination/Friedländer Annulation | This compound, Terminal Alkynes | Naphthyridines | Provides a pathway to complex heterocyclic structures. | chemicalbook.com |

In the realm of medicinal chemistry , the structural attributes of this compound make it a compound of interest for drug discovery and development. cymitquimica.com The presence of the amino group allows for hydrogen bonding, which can influence its solubility and interactions with biological targets. cymitquimica.com Pyridine derivatives, in general, are known to exhibit a wide spectrum of biological activities, and compounds derived from them are investigated for potential antibacterial, antifungal, and anticancer properties. ontosight.aiscirp.org While specific biological activity data for this compound is limited in the provided context, its status as a substituted aminonicotinaldehyde places it within a family of compounds explored for therapeutic potential. cymitquimica.comsolubilityofthings.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBBDOMXLJWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652757 | |

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023814-35-8 | |

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 5 Methylnicotinaldehyde

Strategic Approaches to Pyridine (B92270) Ring Functionalization

Functionalizing the electron-deficient pyridine ring is a central challenge in the synthesis of its derivatives. The inherent reactivity of pyridine often leads to reactions at the nitrogen atom or at the C2, C4, and C6 positions, making targeted C3 and C5 substitution difficult. snnu.edu.cn

The precise placement of the amino group at the C2 position and the aldehyde group at the C3 position is paramount. Several strategies can be envisioned, often involving a multi-step sequence starting from a pre-functionalized pyridine ring.

One viable pathway begins with a 5-methylpyridine derivative. The introduction of the amino group at the C2 position can be achieved through methods like the Chichibabin reaction, which involves reacting a pyridine with sodium amide, although this can sometimes lead to mixtures of isomers. google.com A more controlled approach involves the use of a pre-existing group at the 2-position that can be converted to an amine. For instance, starting with 2-chloro-5-methylpyridine, a nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or a protected amine equivalent can install the amino group.

The introduction of the aldehyde group at the C3 position is often the most challenging step. Direct formylation of 2-aminopyridines can be achieved. For example, the ortho-formylation of 2-aminopyridines has been accomplished through the rearrangement of azasulphonium salts or by the oxidation of 2-amino-3-methylthiomethylpyridines. rsc.org Another powerful method is directed ortho-metalation. By protecting the C2 amino group, for example as a pivalamide (B147659), it can act as a directing group for lithiation at the C3 position. Quenching the resulting organolithium species with a formylating agent like N,N-dimethylformamide (DMF) would yield the desired aldehyde.

Alternatively, transition-metal-catalyzed C-H functionalization offers a modern approach. While often favoring C2 or C4 functionalization, specific ligands and catalytic systems have been developed for meta-selective reactions. snnu.edu.cnbeilstein-journals.org An iridium-catalyzed C-H alkylation of pyridines with aldehydes has been reported, which could potentially be adapted for formylation. snnu.edu.cn

A plausible synthetic sequence could be:

Amination : Start with 3-methylpyridine (B133936), convert it to 3-methylpyridine-N-oxide. Reaction with an electrophilic compound and a trialkylamine can lead to a 2-amino-5-methylpyridine (B29535) precursor after subsequent reaction steps. google.comgoogle.com

Protection : The resulting 2-amino-5-methylpyridine's amino group is protected (e.g., with a pivaloyl group) to prevent side reactions and to direct the next step.

Formylation : Directed ortho-metalation of the protected aminopyridine followed by quenching with DMF introduces the aldehyde at the C3 position.

Deprotection : Removal of the protecting group yields the final product, 2-Amino-5-methylnicotinaldehyde.

The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereochemical considerations are not a primary concern in its synthesis. However, if any of the synthetic intermediates were chiral or if chiral catalysts or reagents were employed, then the stereochemical outcome of those specific steps would need to be controlled. For instance, the use of a chiral ligand in a transition-metal-catalyzed C-H functionalization could, in principle, lead to atropisomerism if rotation around a newly formed bond were hindered, though this is not a feature of the target molecule itself. Generally, for the synthesis of this compound, the focus remains on regioselectivity rather than stereoselectivity.

Precursor Compounds and Reactant Optimization

The choice of starting materials and reagents is critical for an efficient and high-yielding synthesis. Optimization involves selecting precursors that simplify the synthetic route and using advanced reagents that offer high selectivity under mild conditions.

While the outline mentions 2-Amino-6-methylpyridine, this compound is an isomer and not a direct precursor for this compound. The direct precursor would logically be a 5-methyl substituted pyridine. Key precursors include:

3-Methylpyridine : A readily available starting material. It can be aminated at the 2-position via the Chichibabin reaction or through its N-oxide derivative. google.comgoogle.com

2-Amino-5-methylpyridine : If available, this is an ideal precursor, requiring only the introduction of the aldehyde group at the C3 position. google.com It can be synthesized from 3-methylpyridine. google.com

2-Chloro-5-methylpyridine : This serves as a precursor to 2-amino-5-methylpyridine through nucleophilic substitution. researchgate.net

2-Amino-3-methylpyridine : While this has the amino group at the correct position relative to the future aldehyde, starting with this would require methylation at the 5-position, which can be less straightforward than building from a 5-methylated precursor. nih.gov

| Precursor Compound | Rationale for Use | Potential Synthetic Step |

| 3-Methylpyridine | Commercially available; can be functionalized at C2 and C3. | Amination at C2, followed by formylation at C3. |

| 2-Amino-5-methylpyridine | Contains the required amino and methyl groups in position. | C3-H formylation (e.g., via directed metalation). |

| 2-Chloro-5-methylpyridine | Precursor for the 2-amino group via SNAr. | Nucleophilic amination, followed by C3 formylation. |

| 3-Picoline-N-Oxide | Activates the pyridine ring for amination at the C2 position. | Reaction with electrophile/amine, then formylation. google.com |

The formation of the amine and aldehyde functionalities often relies on modern, selective reagents and catalysts.

For Amine Formation:

Nucleophilic Aromatic Substitution (SNAr): This involves reacting a 2-halopyridine (e.g., 2-chloro-5-methylpyridine) with an amine source. While ammonia can be used, protected amines or reagents like sodium azide (B81097) followed by reduction are also effective.

Catalytic Amination: Lewis or Brønsted acid catalysts can be used to facilitate amination reactions under controlled temperatures.

Reduction of Nitro Groups: A common strategy in aromatic chemistry is the nitration of the ring followed by reduction. For instance, nitration of a pyridine derivative at the 2-position, followed by catalytic hydrogenation (e.g., using Pd/C) or reduction with agents like hydrazine, can yield the 2-amino group. nih.gov

For Aldehyde Formation:

Oxidation of a Methyl Group: A multi-step approach could involve the oxidation of the methyl group of a precursor like 2-amino-3,5-dimethylpyridine. This is challenging as it requires selective oxidation of one methyl group over the other. More commonly, a methyl group is first halogenated and then hydrolyzed to an alcohol, which is subsequently oxidized.

Oxidation of a Primary Alcohol: If a precursor like (2-amino-5-methylpyridin-3-yl)methanol can be synthesized, it can be oxidized to the aldehyde. Modern oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.

TEMPO-mediated oxidation: Systems like TEMPO/NaOCl/KBr are highly effective for selectively oxidizing primary alcohols to aldehydes.

Dess-Martin Periodinane (DMP): A mild and highly selective oxidant for converting primary alcohols to aldehydes under neutral conditions.

Formylation via Organometallics: As mentioned, directed ortho-metalation of a protected 2-aminopyridine (B139424) with an organolithium reagent (like n-BuLi or LDA) followed by reaction with an electrophilic formylating agent (e.g., DMF) is a powerful and regioselective method.

| Transformation | Reagent/Catalyst System | Conditions | Notes |

| C2-Amination | NaNH2 (Chichibabin) | High temperature | Can produce isomers. google.com |

| C2-Amination | NH3 or R-NH2 on 2-chloropyridine (B119429) | Heat, pressure | Classic SNAr. |

| C2-Amination | Pd/C, H2 | Room temp, pressure | For reduction of a 2-nitro group. nih.gov |

| C3-Formylation | n-BuLi, then DMF | Low temperature (-78 °C) | Requires directing group at C2. |

| C3-Formylation | POCl3, DMF (Vilsmeier-Haack) | Room temperature | Regioselective formylation. |

| Alcohol Oxidation | Dess-Martin Periodinane (DMP) | CH2Cl2, room temp | Mild, selective for aldehydes. |

| Alcohol Oxidation | TEMPO/NaOCl/KBr | Biphasic, 0 °C to RT | Selective for primary alcohols. |

Reaction Mechanisms and Kinetics in Synthesis

Understanding the mechanisms and kinetics of the key synthetic steps is essential for optimizing reaction conditions and maximizing yields.

The mechanism for introducing the amino group via nucleophilic aromatic substitution on a 2-chloropyridine proceeds through a Meisenheimer complex. The incoming nucleophile (amine) attacks the C2 carbon, forming a tetrahedral intermediate where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. Subsequent loss of the chloride leaving group restores the aromaticity and yields the 2-aminopyridine product.

The directed ortho-metalation pathway begins with the deprotonation of the C3 position by a strong base like n-butyllithium. The pivalamide protecting group on the C2-amine coordinates the lithium cation, stabilizing the resulting organolithium intermediate and directing the deprotonation to the adjacent C3 position. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of DMF. The resulting lithium alkoxide adduct is then hydrolyzed during aqueous workup to reveal the aldehyde.

For the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane (DMP), the reaction is initiated by the alcohol displacing an acetate (B1210297) ligand on the hypervalent iodine atom of DMP. A subsequent intramolecular proton transfer, facilitated by the liberated acetate ion, leads to the concerted elimination of the product aldehyde, iodinane, and acetic acid.

Specific kinetic data for the synthesis of this compound is not extensively reported in the literature. However, the rates of these reactions are generally influenced by standard parameters. For SNAr, the rate depends on the concentration of both the substrate and the nucleophile, and is enhanced by electron-withdrawing groups on the pyridine ring. For metalation reactions, the kinetics are highly dependent on temperature, with reactions often carried out at very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. The kinetics of catalytic oxidations depend on the concentrations of the substrate, catalyst, and co-oxidant, as well as temperature and pH.

Detailed Mechanistic Elucidation of Key Synthetic Steps

The formation of this compound involves several key chemical transformations. While specific literature detailing the mechanism for this exact molecule is sparse, the mechanisms can be inferred from well-established reactions on analogous structures.

A plausible synthetic route involves the amination of a substituted pyridine followed by the introduction of the aldehyde group. For instance, the Chichibabin reaction, or a modern catalyzed equivalent, could be used to introduce an amino group onto a pyridine ring. The mechanism of the Chichibabin reaction involves the nucleophilic attack of an amide anion (from sodamide) onto the pyridine ring, followed by the elimination of a hydride ion.

Another key transformation is the introduction of the aldehyde group at the 3-position. This can be achieved through various formylation methods or by the oxidation of a corresponding alcohol. If starting from 2-amino-5-methyl-3-pyridinemethanol, an oxidation reaction is required. A common and efficient method for this is the Swern oxidation.

The mechanism of the Swern oxidation proceeds as follows:

Activation of DMSO: Dimethyl sulfoxide (B87167) (DMSO) reacts with oxalyl chloride at low temperatures (e.g., -78 °C) to form an electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride.

Alcohol Addition: The primary alcohol, 2-amino-5-methyl-3-pyridinemethanol, acts as a nucleophile, attacking the electrophilic sulfur atom of the activated DMSO complex. This results in the formation of an alkoxysulfonium salt.

Deprotonation and Elimination: A hindered, non-nucleophilic base, such as triethylamine (B128534) (TEA), is added. The base removes a proton from the carbon adjacent to the oxygen, leading to the formation of an ylide. This intermediate then undergoes intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde (this compound), dimethyl sulfide (B99878), and triethylammonium (B8662869) salt.

The functional groups of the final compound also dictate its reactivity. The amino group can engage in hydrogen bonding, while the aldehyde group is susceptible to nucleophilic addition reactions, which are crucial for its role as a synthetic intermediate.

Kinetic Studies and Reaction Rate Optimization

Kinetic studies are essential for optimizing reaction conditions to maximize yield and purity while minimizing reaction time and energy consumption. For the synthesis of this compound, several parameters are critical for reaction rate optimization. While specific kinetic data for this compound is not publicly available, general principles of reaction kinetics for similar syntheses can be applied.

Key factors influencing reaction rates include:

Temperature: Most reactions, including aminations and oxidations, are temperature-dependent. For instance, Swern oxidations are initiated at very low temperatures (-78 °C) to control the formation of the reactive species, while amination reactions may require elevated temperatures to overcome activation energy barriers.

Concentration: The concentration of reactants and reagents directly impacts the collision frequency and, therefore, the reaction rate, according to the rate law of the reaction.

Catalyst: In catalytic reactions, such as palladium-catalyzed aminations, the choice of catalyst, ligand, and catalyst loading are crucial variables that can dramatically alter the reaction rate and efficiency.

Solvent: The solvent can influence reactant solubility and stabilize transition states, thereby affecting the reaction rate.

Optimization is typically achieved through systematic studies, such as Design of Experiments (DoE), where multiple parameters are varied simultaneously to find the optimal reaction conditions.

Table 1: Parameters for Reaction Rate Optimization in this compound Synthesis

| Parameter | Influence on Reaction Rate | Typical Considerations for Optimization |

| Temperature | Affects the rate constant (Arrhenius equation); can also influence selectivity and side reactions. | Balancing reaction speed with the prevention of side product formation or degradation. |

| Reactant Concentration | Higher concentrations generally lead to faster rates but can also increase the risk of side reactions. | Finding the optimal concentration to maximize throughput without compromising purity. |

| Reagent Stoichiometry | The molar ratio of reagents (e.g., oxidizing agent, base) can determine reaction completion and selectivity. | Using a slight excess of a reagent to drive the reaction to completion, while avoiding large excesses that complicate purification. |

| Catalyst Loading | In catalytic steps, higher loading can increase the rate but also the cost. | Identifying the lowest catalyst concentration that provides an acceptable reaction rate. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical and chemical synthesis is of growing importance to reduce environmental impact. mdpi.com These principles can be applied to the synthesis of this compound to create more sustainable processes. rasayanjournal.co.innih.gov

Eco-Friendly Solvents and Reagents

The choice of solvents and reagents is a primary focus in green chemistry. Traditional syntheses often use hazardous solvents and toxic reagents. rasayanjournal.co.in

Solvents: Greener alternatives to chlorinated solvents like dichloromethane (B109758) (DCM), often used in oxidations, include 2-methyl-tetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). In some cases, reactions can be run in water, which is non-toxic, non-flammable, and inexpensive. mdpi.com For certain steps, ionic liquids are being explored as "green solvents" due to their low vapor pressure, although their toxicity and biodegradability must be carefully assessed. rasayanjournal.co.inresearchgate.net Solvent-free, or neat, conditions represent an ideal green approach, often facilitated by techniques like mechanochemical grinding. mdpi.com

Reagents: The replacement of hazardous reagents is also key. For example, chromium-based oxidants are effective but pose significant environmental and health risks. The Swern oxidation, while better, still generates malodorous dimethyl sulfide as a byproduct. Alternative oxidation methods using catalysts and molecular oxygen or hydrogen peroxide as the terminal oxidant are being developed. Using reagents like dimethyl carbonate (DMC) as a "green" methylating agent is another example of a more environmentally benign choice.

Table 2: Comparison of Traditional vs. Green Reagents/Solvents

| Process Step | Traditional Reagent/Solvent | Green Alternative | Rationale for Green Alternative |

| Oxidation | Chromium Trioxide | Oxalyl Chloride/DMSO (Swern) | Avoids heavy metal waste. |

| Oxidation | Dichloromethane (DCM) | 2-Methyl-THF, Water | Reduced toxicity, improved safety profile, derived from renewable resources (2-MeTHF). mdpi.com |

| Amination | Sodamide in Xylene | Catalytic Amination (e.g., Pd-catalyzed) | Milder conditions, higher functional group tolerance, reduced hazardous waste. |

| Methylation | Methyl Iodide | Dimethyl Carbonate (DMC) | Low toxicity, biodegradable. |

Atom Economy and Waste Minimization Strategies

Maximizing atom economy—the efficiency of a chemical reaction in converting reactants to the final product—is a core principle of green chemistry.

Catalysis: The use of catalysts, especially heterogeneous catalysts, is a powerful strategy for waste minimization. Catalysts can enable reactions with high selectivity under mild conditions. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times, reducing waste and cost.

Scale-Up Synthesis and Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial or pilot plant scale introduces significant challenges that must be addressed through careful process chemistry.

Key considerations for scale-up include:

Thermodynamics and Heat Transfer: Reactions that are easily managed in a lab flask, such as exothermic brominations or aminations, can become hazardous on a large scale if the heat generated is not effectively removed. Proper reactor design and cooling capacity are critical.

Mass Transfer and Mixing: Ensuring efficient mixing becomes more difficult in large reactors, which can affect reaction rates and selectivity.

Process Safety: A thorough hazard analysis is required to identify potential risks, such as runaway reactions, toxic gas evolution, or the handling of pyrophoric reagents.

Purification: Methods like column chromatography, common in the lab, are often impractical or very expensive at large scales. Developing scalable purification methods like recrystallization or distillation is essential.

Pilot Plant Synthesis Methodologies

Modern pilot plants increasingly utilize advanced technologies to improve safety, efficiency, and control during scale-up.

Continuous-Flow Reactors: Continuous-flow chemistry, using microreactors or pilot-scale modules like Corning AFR® modules, offers significant advantages over traditional batch processing. These systems provide superior heat and mass transfer due to their high surface-area-to-volume ratio. This allows for better control over reaction parameters, enabling the safe use of highly reactive intermediates and exothermic conditions. For a related synthesis, pilot-scale trials in a flow reactor demonstrated a high space-time yield and long catalyst lifetime. This methodology minimizes waste and improves process safety.

Table 3: Illustrative Pilot Plant Scale-Up Parameters (based on analogous processes)

| Parameter | Laboratory Scale | Pilot Plant (Flow Reactor) | Advantages of Scale-Up Methodology |

| Reaction Volume | 50 - 500 mL | Liters to hundreds of Liters | Continuous processing allows for large throughput in a small reactor footprint. |

| Residence Time | Hours | Minutes (e.g., 45 min) | Drastically reduced reaction times increase productivity. |

| Heat Transfer | Flask surface area, oil bath | High-efficiency internal channels | Excellent temperature control, minimizing side reactions and improving safety. |

| Space-Time Yield | Low | High (e.g., 92 g·L⁻¹·h⁻¹) | Maximizes the amount of product made per unit of reactor volume per unit of time. |

Purity and Yield Enhancement in Large-Scale Production

The successful transition of a synthetic route for this compound from laboratory scale to large-scale industrial production hinges on the rigorous optimization of reaction conditions and purification protocols to maximize both product yield and purity. Economic viability and the quality of the final product are directly influenced by the efficiency of each synthetic step and the ability to consistently remove impurities. Key strategies in large-scale manufacturing focus on controlling isomer formation, maximizing reaction selectivity, and implementing robust, scalable purification techniques.

A foundational aspect of ensuring the high purity of the final this compound is the use of high-purity starting materials, most notably the precursor 2-amino-5-methylpyridine. Older synthetic routes to this precursor, such as the Chichibabin reaction involving 3-methylpyridine and sodamide, are known to produce a mixture of isomers, including the difficult-to-separate 2-amino-3-methylpyridine. google.com The separation of these isomers often requires inefficient fractional distillation, making such methods less suitable for cost-effective, large-scale production. google.com

Modern patented processes have been developed to overcome these limitations, providing high yields and significantly improved isomeric purity. google.com One such advanced method starts with 3-methyl-pyridine 1-oxide, which undergoes a reaction sequence to yield 2-amino-5-methylpyridine with exceptional selectivity. google.com This process dramatically reduces the formation of the unwanted 3-methyl isomer, thereby simplifying purification and ensuring the precursor meets the stringent quality requirements for subsequent steps. The high isomeric purity of the starting material is a critical factor in preventing the introduction of impurities that would be challenging to remove from the final aldehyde product. According to patent data, this method can produce 2-amino-5-methylpyridine in high yields with minimal isomeric contamination. google.com

| Parameter | Value | Source |

| Precursor | 2-Amino-5-methylpyridine | |

| Starting Material | 3-Methyl-pyridine 1-oxide | google.com |

| Reported Yield | 83% - 95% | google.com |

| Isomeric Purity | >99% | google.com |

| Key Impurity | 2-Amino-3-methylpyridine (~1%) | google.com |

This table presents data from patented processes for the synthesis of the key precursor, 2-amino-5-methylpyridine, highlighting the high yield and isomeric purity achievable on a large scale.

The subsequent conversion of the methyl group of 2-amino-5-methylpyridine into an aldehyde function is another critical stage where yield and purity are paramount. A common industrial strategy for such transformations involves a multi-step sequence, for instance, the chlorination of the methyl group to a chloromethyl group, followed by hydrolysis to the corresponding alcohol (2-amino-5-methylpyridinemethanol), and finally, selective oxidation to the aldehyde.

The final oxidation step is particularly crucial. Over-oxidation of the aldehyde to the corresponding carboxylic acid (2-amino-5-methylnicotinic acid) is a common side reaction that reduces yield and introduces a significant impurity. To mitigate this, modern catalytic systems are employed. For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidations are highly effective for the selective conversion of primary alcohols to aldehydes without significant over-oxidation. orgsyn.org The use of such selective catalysts is vital in a large-scale setting to ensure a clean reaction profile, high conversion rates, and simplification of downstream processing.

Once the synthesis is complete, robust and scalable purification methods are required to isolate this compound at the desired specification. While laboratory-scale purifications often rely on column chromatography, this method can be prohibitively expensive and complex for industrial volumes. researchgate.net Therefore, large-scale production prioritizes methods like crystallization.

Key Downstream Purification Strategies:

Process Monitoring: In-process monitoring using techniques like High-Performance Liquid Chromatography (HPLC) is essential to track the reaction's progress and detect the formation of byproducts in real-time. nih.gov This allows for the precise determination of the reaction endpoint, preventing the formation of degradation products from extended reaction times or excessive temperatures.

Crystallization and Recrystallization: As a solid compound, this compound is ideally purified by crystallization. This technique is highly scalable and effective at removing minor impurities. The process involves dissolving the crude product in a suitable solvent system and allowing the pure compound to crystallize upon cooling or addition of an anti-solvent. The selection of the appropriate solvent is critical for maximizing recovery yield and purification efficiency. For some related compounds, repeated recrystallizations are used to achieve the high purity required for pharmaceutical or agrochemical applications. google.com

Filtration and Drying: Following crystallization, the solid product is isolated by filtration and washed with a solvent to remove residual impurities. The final step is drying the material under controlled conditions (e.g., in a vacuum oven) to remove residual solvents and obtain the final, high-purity product.

By integrating a high-purity precursor synthesis, optimizing the selectivity of the aldehyde formation step, and employing scalable purification methods like crystallization, manufacturers can achieve high yields and exceptional purity for this compound in large-scale production.

Sophisticated Reaction Chemistry and Derivatization Strategies

Reactions Involving the Aldehyde Functionality

The aldehyde group is an electrophilic center, readily participating in a variety of transformations including nucleophilic additions, oxidations, reductions, and condensations. cymitquimica.comcymitquimica.comcymitquimica.com

This reactivity allows for the synthesis of various derivatives. For instance, the addition of hydrogen cyanide can lead to the formation of cyanohydrins, introducing a new carbon-carbon bond and a hydroxyl group. Similarly, reaction with alcohols under appropriate conditions can form hemiacetals, which are often intermediates in the formation of acetals. libretexts.org These addition reactions are crucial for modifying the molecule's core structure and introducing new functional handles for further synthetic elaboration.

The aldehyde group of 2-Amino-5-methylnicotinaldehyde can be readily manipulated through oxidation and reduction, providing access to two important classes of derivatives: carboxylic acids and alcohols. cymitquimica.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-amino-5-methylnicotinic acid. This transformation can be achieved using common oxidizing agents.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (2-amino-5-methylpyridin-3-yl)methanol. Standard reducing agents are effective for this purpose.

These transformations are summarized in the table below.

| Transformation | Reagent Class | Potential Reagents | Product |

| Oxidation | Oxidizing Agents | Potassium Permanganate (B83412) (KMnO₄), Chromium Trioxide (CrO₃) | 2-amino-5-methylnicotinic acid |

| Reduction | Reducing Agents | Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | (2-amino-5-methylpyridin-3-yl)methanol |

Table based on common reagents for aldehyde transformations.

Condensation reactions are powerful tools for building molecular complexity, typically involving the combination of two molecules with the loss of a smaller molecule, such as water. ck12.org The aldehyde functionality of this compound is an excellent substrate for such reactions.

A notable application is its use in the preparation of naphthyridines through a copper-catalyzed hydroamination followed by a Friedländer annulation with terminal alkynes. chemicalbook.com The Friedländer synthesis is a classic condensation reaction where an o-aminoaryl aldehyde or ketone reacts with a compound containing a methylene (B1212753) group alpha to a carbonyl, to form a quinoline (B57606) or, in this case, a related heterocyclic system. This demonstrates the utility of this compound in constructing fused heterocyclic scaffolds. The general principle of condensing an amino-aldehyde with a suitable partner is also seen in the synthesis of benzothiazoles from 2-aminothiophenoles and various aldehydes, which proceeds through the formation of an imine intermediate followed by cyclization. mdpi.com

Reactivity of the Amino Group

The 2-amino group is a nucleophilic center and a key site for derivatization. Its reactivity allows for the formation of a wide array of functional groups and the extension of the molecular framework.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with a variety of electrophiles. This allows for the synthesis of numerous derivatives. libretexts.org For instance, the amino group can participate in nucleophilic substitution reactions with reagents like acyl chlorides and sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. Alkylation with alkyl halides is also possible, though it can sometimes lead to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. libretexts.org These reactions are fundamental for creating libraries of compounds with diverse properties.

| Electrophile Class | Example Reagent | Product Class |

| Acyl Halides | Acetyl Chloride | N-Aryl Amides |

| Sulfonyl Halides | Benzenesulfonyl Chloride | N-Aryl Sulfonamides |

| Alkyl Halides | Methyl Iodide | N-Alkyl Amines |

Further diversification stems from the amino group's ability to form amides and imines, two critical functional groups in organic and medicinal chemistry.

Amide Formation: As mentioned previously, the reaction of the amino group with acylating agents like acyl chlorides or carboxylic anhydrides yields stable amide derivatives. This is a robust and widely used transformation. N-heterocyclic carbene (NHC)-catalyzed methods have also been developed for the aerobic oxidation of imines to amides, representing another synthetic route. nih.gov

Imine Formation: The amino group undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reversible, acid-catalyzed reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org The resulting carbinolamine intermediate then dehydrates, eliminating a molecule of water to produce the imine. libretexts.org This reaction provides a straightforward method for linking the this compound core to other molecular fragments containing a carbonyl group.

Derivatization for Analytical and Biological Applications

The structural components of this compound, namely the amino and aldehyde groups on a pyridine (B92270) ring, make it a valuable scaffold for creating derivatives with specific analytical and biological functions. The amino group can act as a hydrogen bond donor, while the aldehyde is susceptible to nucleophilic attack, and the pyridine ring itself can engage in various interactions. These features allow for the targeted design of molecules with potential applications in medicinal chemistry and as biochemical tools.

For instance, derivatization of the aldehyde group is a common strategy. It can be oxidized to a carboxylic acid or reduced to an alcohol, providing new functional handles for further chemical modifications. The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse substituents that can modulate the molecule's properties.

An example of derivatization for biological application involves the synthesis of chelators for medical imaging. By incorporating a pyridine ring derived from a nicotinaldehyde derivative, researchers have developed ligands with increased metal-binding affinity. illinois.edu Specifically, this compound can be a precursor in multi-step syntheses to create complex molecules that bind to amyloid-β plaques, which are implicated in Alzheimer's disease. illinois.edu These derivatives, when complexed with a radionuclide like 64Cu, have potential as PET imaging agents. illinois.edu

Heterocyclic Transformations and Annulation Reactions

The reactive nature of the amino and aldehyde groups in this compound makes it an excellent substrate for various cyclization and annulation reactions to form fused heterocyclic systems.

The Friedländer annulation is a powerful and widely used method for synthesizing quinolines and their aza-analogs, such as naphthyridines. organic-chemistry.org This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org In the context of this compound, this reaction provides a direct route to 1,8-naphthyridine (B1210474) derivatives. nih.gov

The reaction typically proceeds via an initial aldol-type condensation between the aminoaldehyde and the active methylene compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The Friedländer reaction can be catalyzed by either acids or bases. While classic conditions often require high temperatures and long reaction times, modern methods have focused on developing more sustainable and efficient protocols. nih.gov For example, the use of choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst in water has been shown to be highly effective for the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone, achieving excellent yields. nih.gov The use of this compound in this reaction would be expected to yield 6-methyl-substituted 1,8-naphthyridines.

A proposed synthetic protocol for a related compound, 3-methyl-1,8-naphthyridine (B82389), utilizes this compound and a suitable carbonyl partner. This highlights the regioselective potential of using substituted aminonicotinaldehydes in the Friedländer synthesis.

Table 1: Catalyst Performance in a Representative Friedländer Naphthyridine Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| ChOH | H₂O | 50 | 99 |

| NaOH | H₂O | 50 | 72 |

| K₂CO₃ | DMF | 80 | 65 |

This table is illustrative of catalyst efficiency in a related Friedländer reaction for naphthyridine synthesis and is based on data for the synthesis of 2-methyl-1,8-naphthyridine. nih.gov

Beyond the Friedländer reaction, this compound is a precursor for a variety of other cyclization reactions to generate novel heterocyclic frameworks. These reactions are central to synthetic chemistry as they allow for the construction of complex, polycyclic molecules from simpler starting materials. nih.gov

One such strategy involves tandem reactions, where multiple bond-forming events occur in a single pot. For example, a tandem diazotization/cyclization approach has been used to synthesize fused 1,2,3-triazinone systems from related amino carboxamide precursors. beilstein-journals.org While not directly starting from this compound, this highlights the potential of the amino group to participate in diazotization, which could then be followed by intramolecular cyclization involving the aldehyde or a derivative.

Another approach is reductive cyclization. This strategy is employed in the synthesis of 2-aminoindoles from 2-halonitrobenzenes and cyanoacetamides, where a reduction step is followed by an intramolecular cyclization. nih.gov A similar conceptual pathway could be envisioned for derivatives of this compound.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates most of the atoms from the starting materials. dovepress.combeilstein-journals.org MCRs are valued for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules. dovepress.comnih.gov

This compound is a suitable substrate for various MCRs. For instance, the Biginelli reaction, a well-known MCR, is used to synthesize dihydropyrimidinones and their derivatives, which are known to possess a wide range of biological activities. researchgate.net While the classic Biginelli reaction involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, variations using aminopyridine-based aldehydes could lead to novel fused heterocyclic systems.

The Ugi and Passerini reactions are other prominent examples of isocyanide-based MCRs that are highly versatile and tolerate a wide range of functional groups. beilstein-journals.org These reactions could potentially utilize this compound as the aldehyde component, leading to the formation of complex, peptide-like structures or other functionally rich molecules. The ability to sequence MCRs with subsequent cyclization steps further expands the accessible chemical space, allowing for the creation of intricate molecular architectures. dovepress.com

Advanced Derivatization Techniques for Enhanced Functionality

The development of fluorescent molecules is of great interest for applications in bio-imaging, sensing, and materials science. mdpi.comresearchgate.net The pyridine scaffold present in this compound is a component of many fluorescent compounds. sciforum.net Derivatization of this core structure provides a powerful means to modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. sciforum.net

One strategy to enhance or alter fluorescence is through the creation of extended π-conjugated systems. For example, reacting the aldehyde group of a nicotinaldehyde derivative with an active methylene compound in a Knoevenagel or similar condensation reaction can introduce a double bond, extending the conjugation and often leading to a red-shift in the absorption and emission spectra. mdpi.com

The introduction of different substituents onto the pyridine ring or the amino group can also significantly impact fluorescence. Electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby tuning the fluorescence properties. sciforum.net Furthermore, the reaction of this compound with other molecules can lead to the formation of new heterocyclic systems with inherent fluorescence. For example, the reaction of 7-methylguanine (B141273) with 2-aryl-substituted malondialdehydes yields highly fluorescent tricyclic derivatives. nih.gov This suggests that condensation reactions involving this compound could similarly produce novel fluorescent compounds.

The solvent environment can also play a crucial role in the fluorescence properties of these derivatives, a phenomenon known as solvatochromism. sciforum.net Studies on related 2-amino-3-cyanopyridine (B104079) derivatives have shown that increasing solvent polarity can lead to shifts in the emission wavelength. sciforum.net This sensitivity to the local environment can be exploited for sensing applications.

Covalent and Non-Covalent Functionalization Methods

The unique molecular architecture of this compound, featuring a reactive aldehyde group, a nucleophilic amino group, and an aromatic pyridine ring, allows for a diverse range of functionalization strategies. These modifications can be broadly categorized into covalent methods, which involve the formation of new chemical bonds, and non-covalent methods, which are based on intermolecular interactions. Such derivatization is pivotal for modulating the compound's physicochemical properties and for its application in various scientific fields, including the synthesis of more complex molecules and materials.

Covalent Functionalization

Covalent modification of this compound primarily targets its aldehyde and amino functional groups. These reactions enable the construction of larger, more complex molecular frameworks.

One of the most significant covalent reactions is Schiff base formation . This condensation reaction occurs between the aldehyde group of this compound and a primary amine. youtube.comyoutube.com The reaction is typically acid-catalyzed and results in the formation of an imine or Schiff base, a compound containing a carbon-nitrogen double bond. youtube.com This type of reaction is fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. scbt.comnih.gov For instance, Schiff bases derived from similar aromatic aldehydes are utilized in the preparation of ligands for transition metal complexes and in the construction of covalent organic frameworks (COFs). youtube.com

The aldehyde group can also undergo reductive amination . This two-step process involves the initial formation of a Schiff base with an amine, followed by the reduction of the imine to an amine. This method is a powerful tool for creating new C-N bonds and synthesizing substituted amines.

Furthermore, the aldehyde functional group is susceptible to both oxidation and reduction . Oxidation, using agents like potassium permanganate or chromium trioxide, can convert the aldehyde to a carboxylic acid. Conversely, reduction with reagents such as sodium borohydride or lithium aluminum hydride yields the corresponding primary alcohol. These transformations allow for the interconversion of functional groups and the synthesis of a variety of derivatives.

The amino group on the pyridine ring also offers a site for covalent modification, potentially participating in nucleophilic substitution reactions.

| Covalent Functionalization Method | Functional Group Involved | Reagents/Conditions | Product Type |

| Schiff Base Formation | Aldehyde | Primary Amine, Acid/Base Catalyst | Imine (Schiff Base) |

| Reductive Amination | Aldehyde | Primary Amine, Reducing Agent | Secondary/Tertiary Amine |

| Oxidation | Aldehyde | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

| Reduction | Aldehyde | Reducing Agent (e.g., NaBH₄) | Primary Alcohol |

Non-Covalent Functionalization

Non-covalent interactions are crucial in understanding the supramolecular chemistry of this compound. These interactions, while weaker than covalent bonds, play a significant role in determining the compound's solid-state structure and its interactions with other molecules.

Hydrogen bonding is a predominant non-covalent interaction for this molecule. The amino group (-NH₂) acts as a hydrogen bond donor, while the aldehyde oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. In the solid state, intermolecular hydrogen bonds can form between the amino group of one molecule and the aldehyde oxygen of an adjacent molecule, leading to the formation of extended networks that stabilize the crystal lattice. Similar pyridine derivatives have been shown to form robust hydrogen-bonded networks, often involving R₂²(8) ring motifs, which significantly influence their crystal packing. nih.govnih.gov

Metal coordination is another important aspect of the non-covalent chemistry of this compound. The pyridine nitrogen and the amino group can act as a bidentate ligand, chelating to a metal center. The aldehyde oxygen can also participate in coordination. The ability of pyridine and amino functionalities to coordinate with a wide range of transition metals makes this compound a valuable building block for the synthesis of metal-organic frameworks (MOFs) and other coordination complexes. ambeed.comwikipedia.orglabsolu.ca Schiff bases derived from this compound can also act as multidentate ligands for various metal ions, including Co(II), Ni(II), and Cu(II). nih.gov

| Non-Covalent Functionalization | Interacting Groups | Nature of Interaction | Significance |

| Hydrogen Bonding | Amino group (donor), Aldehyde oxygen (acceptor), Pyridine nitrogen (acceptor) | Electrostatic attraction between H and electronegative atoms (N, O) | Crystal packing, solubility, molecular recognition |

| Metal Coordination | Pyridine nitrogen, Amino group, Aldehyde oxygen | Donation of lone pair electrons to a metal ion | Formation of coordination complexes, MOFs, catalysis |

| π-π Stacking | Pyridine ring | van der Waals forces between aromatic rings | Crystal structure stabilization |

Applications in Advanced Chemical and Materials Science Research

Intermediate in Complex Organic Molecule Synthesis

The reactivity of the amino and aldehyde functionalities makes 2-Amino-5-methylnicotinaldehyde a valuable intermediate in the synthesis of more intricate organic structures. cymitquimica.com These functional groups provide sites for a range of chemical transformations, including condensation and substitution reactions, enabling the construction of diverse molecular frameworks. cymitquimica.com

Precursor for Advanced Pharmaceutical Intermediates

In the field of medicinal chemistry, this compound is recognized for its potential as a precursor to advanced pharmaceutical intermediates. cymitquimica.com Its structural motifs are found in various biologically active molecules. The aldehyde group can undergo reactions to form Schiff bases or be reduced to an alcohol, while the amino group can be acylated or participate in cyclization reactions to construct heterocyclic systems, which are common scaffolds in many drug candidates. For instance, derivatives of similar aminonicotinaldehydes have been investigated for their potential in developing new therapeutic agents.

Notably, the synthesis of various heterocyclic compounds, which are crucial in drug discovery, often utilizes aminopyridine-based starting materials. The strategic placement of the amino and aldehyde groups in this compound offers a convenient entry point for the construction of fused ring systems and other complex structures relevant to pharmaceuticals.

Building Block for Agrochemicals

The utility of this compound extends to the agrochemical industry, where it serves as a building block for the synthesis of new pesticides and herbicides. The pyridine (B92270) core is a common feature in many successful agrochemicals. The functional groups on this compound allow for its incorporation into larger molecules designed to interact with specific biological targets in pests or weeds. Research into related nicotinic aldehyde derivatives has led to the development of various agrochemicals. google.com

Development of High-Performance Materials

The inherent electronic and structural properties of this compound make it a candidate for the development of high-performance materials. Its aromatic and heterocyclic nature, combined with its potential for fluorescence, opens avenues for its use in optoelectronics and bioimaging. cymitquimica.com

Integration into Optoelectronic Display Technologies

There is growing interest in the application of nitrogen-containing heterocycles in optoelectronic materials. mdpi.comresearchgate.net While direct integration of this compound into optoelectronic displays is an area of ongoing research, its derivatives hold promise. The compound can serve as a precursor for the synthesis of larger, more complex molecules with tailored photophysical properties suitable for use as emitters or host materials in Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com The amino and aldehyde groups can be chemically modified to tune the electronic and optical characteristics of the resulting materials.

Bioimaging Applications

Fluorescent organic molecules are invaluable tools in bioimaging. This compound's potential for fluorescence makes it and its derivatives attractive for developing probes for biological systems. cymitquimica.com The amino group can act as an electron-donating group, which can contribute to the molecule's fluorescent properties. By chemically modifying the aldehyde group, it is possible to attach the molecule to specific biological targets, enabling their visualization within cells or tissues. Research on similar fluorescent heterocyclic compounds has demonstrated their utility as markers and probes for biomolecules. mdpi.comresearchgate.net

Advanced Functional Materials with Tunable Properties

The versatility of this compound allows for its use in the creation of a variety of advanced functional materials. The aldehyde and amino groups are key reaction points for polymerization or for incorporation into larger supramolecular assemblies. For example, it can be used in the synthesis of metal-organic frameworks (MOFs), where the nitrogen and oxygen atoms can coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and separation. The ability to modify the organic linker, in this case derived from this compound, allows for the tuning of the MOF's properties.

Role in Dye Synthesis and Related Industrial Applications

The unique molecular architecture of this compound, featuring a reactive amino group on a pyridine ring system, makes it a valuable precursor in the synthesis of specialized organic dyes. Its application is particularly noted in the creation of disperse dyes, a class of non-ionic colorants with low water solubility, which are primarily used for dyeing hydrophobic fibers like polyester. scienceworldjournal.org

In the synthesis of azo dyes, which represent a significant portion of all commercial dyes, this compound serves as a diazo component. semanticscholar.org Monoazo dyes, containing one azo group (-N=N-), are synthesized through a two-step process: diazotization followed by a coupling reaction. ijrpr.com

Diazotization: The primary aromatic amino group of this compound is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), under cold conditions (0–5 °C). discoveryjournals.orgresearchgate.net The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component. researchgate.net Coupling components are electron-rich molecules, such as phenols, naphthols, or aromatic amines (e.g., N,N-dialkyl anilines). discoveryjournals.orgajol.info The diazonium ion acts as an electrophile and attacks the activated position on the coupling component, leading to the formation of a stable azo dye molecule. The specific coupling partner chosen plays a significant role in determining the final color and properties of the dye.

The general process for using an amino-heterocycle like this compound in monoazo dye synthesis is summarized in the table below.

| Step | Procedure | Key Reagents & Conditions | Purpose |

| 1. Diazotization | The amino compound (this compound) is dissolved in a strong mineral acid. | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | To convert the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). |

| The solution is cooled to a low temperature, typically 0–5 °C. | Ice Bath | To maintain the stability of the highly reactive diazonium salt. | |

| An aqueous solution of sodium nitrite is added slowly with constant stirring. | To generate nitrous acid in situ for the diazotization reaction. | ||

| 2. Coupling | The chosen coupling component (e.g., a phenol (B47542) or aromatic amine derivative) is dissolved in an appropriate solvent. | Phenols, Naphthols, Aromatic Amines | To provide an electron-rich species for the diazonium salt to react with. |

| The cold diazonium salt solution is added dropwise to the coupling component solution. | Maintained at 0–5 °C, pH control may be required (e.g., pH 4-5). researchgate.net | To form the azo linkage (-N=N-) and create the final dye molecule. | |

| 3. Isolation | The precipitated dye is filtered, washed thoroughly with water, and dried. | Water, Vacuum Filtration | To purify the synthesized dye by removing unreacted starting materials and by-products. |

This table presents a generalized procedure based on standard methods for monoazo dye synthesis. ijrpr.comdiscoveryjournals.orgresearchgate.net

The color of a dye is determined by its chromophore, which is the part of the molecule responsible for absorbing light in the visible spectrum. researchgate.net The synthesis of dyes is essentially the design and creation of complex chromophoric systems. This compound provides a versatile scaffold for chromophore design due to its inherent structural features.

The core of the chromophore formed using this compound is the azo group (-N=N-), which connects the pyridine ring system from the diazo component to the aromatic ring of the coupling component. This creates an extended system of conjugated double bonds. The color of the dye can be fine-tuned by modifying the electronic properties of this system. Groups that influence the color are known as auxochromes. researchgate.net

The structural elements of this compound and their roles in chromophore design are detailed below:

| Structural Feature | Role in Chromophore Design and Properties |

| Pyridine Ring | As a heteroaromatic system, it forms the foundation of the diazo component. Its electronic nature influences the reactivity of the diazonium salt and the light absorption properties (λmax) of the final dye. |

| Azo Group (-N=N-) | This is the primary chromophore, formed during the coupling reaction. It links the two aromatic systems (the pyridine and the coupler) and is central to the dye's ability to absorb visible light. |

| Amino Group (-NH₂) | Before diazotization, this is the reactive site that enables the formation of the diazonium salt. In the final dye structure (if a different amino-containing coupler is used), it can act as a powerful electron-donating auxochrome, deepening the color (a bathochromic shift). |

| Aldehyde Group (-CHO) | This electron-withdrawing group can influence the electronic distribution within the pyridine ring, thereby affecting the final color. It also offers a site for further chemical modification to create more complex dye structures. |

| Methyl Group (-CH₃) | This small alkyl group can have a minor electronic effect and may also influence the dye's solubility and fastness properties on textile fibers. |

The synthesis of dyes from this compound allows for the creation of a wide palette of colors, from yellow to red and potentially blue, depending on the choice of the coupling component. scialert.netresearchgate.net For instance, coupling with phenol derivatives typically yields yellow to orange dyes, while coupling with naphthol derivatives or certain aromatic amines can produce deeper red to violet shades. ijrpr.comajol.info The combination of the heterocyclic diazo component and various couplers provides a robust strategy for designing disperse dyes with specific hues and good fastness properties for industrial applications. researchgate.netnih.gov

Emerging Research in Biological and Pharmaceutical Sciences

Scaffold for Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, the term "scaffold" refers to a core molecular structure upon which various chemical modifications can be made to develop new drug candidates. 2-Amino-5-methylnicotinaldehyde serves as such a scaffold, providing a rigid and predictable framework for the synthesis of diverse compound libraries. cymitquimica.com Its aldehyde functionality is particularly useful as it readily participates in a variety of chemical transformations, such as condensation and reduction reactions, allowing for the construction of more elaborate molecular architectures. cymitquimica.com The presence of the amino and methyl groups further influences the electronic properties and steric environment of the molecule, which can be leveraged in the design of compounds with specific biological targets.

The strategic use of this compound as a starting material enables the rational design and synthesis of molecules with tailored biological activities. The aldehyde group is a key functional handle for building molecular complexity. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds to form a variety of heterocyclic systems.

A notable example is its use in the synthesis of naphthyridine derivatives. The reaction of this compound with a suitable carbonyl partner, such as methyl acetoacetate, can lead to the formation of a 3-methyl-1,8-naphthyridine (B82389) core through a cyclization reaction. Naphthyridines are an important class of heterocycles known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities. The specific substitution pattern of the starting aldehyde directs the incorporation of the methyl group at a defined position on the resulting naphthyridine scaffold.

Furthermore, the aldehyde can react with primary amines to form Schiff bases (imines), which are themselves a class of compounds with diverse biological activities, including antioxidant and antimicrobial properties. nih.gov The synthesis of Schiff base derivatives from various aldehydes demonstrates a common strategy for generating new chemical entities for biological screening. nih.gov

| Starting Material | Reagent | Product Class | Potential Biological Activity |

| This compound | Methyl acetoacetate | 3-Methyl-1,8-naphthyridine | Antimicrobial, Anticancer |

| This compound | Primary Amines | Schiff Bases | Antioxidant, Antimicrobial |

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). This compound is recognized as a valuable intermediate for this purpose. guidechem.combldpharm.comclearsynth.com Its utility stems from its ability to be converted into a wide array of more complex heterocyclic structures that are central to many drug classes. beilstein-journals.org

While specific large-scale drug manufacturing processes using this exact intermediate are not always public knowledge, its presence in the catalogs of chemical suppliers catering to the pharmaceutical industry underscores its role in drug discovery and development. bldpharm.comsigmaaldrich.comalfa-chemical.com Research is ongoing to explore its full potential as a pharmaceutical intermediate for various therapeutic areas. The derivatives synthesized from this intermediate are investigated for a multitude of applications, including but not limited to, inhibitors of specific enzymes and modulators of cellular signaling pathways. researchgate.net

Investigation of Potential Biological Activity and Biomolecular Interactions

The biological activity of compounds derived from this compound is a subject of active research. The inherent structural features of the parent molecule, particularly the amino and aldehyde groups, provide a foundation for interactions with biological macromolecules.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on how modifications to the core structure influence their interaction with biological targets.

In the context of naphthyridine derivatives synthesized from this aldehyde, SAR studies have shown that substituents on the naphthyridine ring can significantly impact biological activity. For example, altering the groups at specific positions can enhance the potency against certain targets while potentially reducing toxicity. Similarly, for other pyridine (B92270) derivatives, the nature of the functional groups plays a critical role; electron-withdrawing groups can increase reactivity, while electron-donating groups may enhance stability. The aldehyde group itself is pivotal for certain reaction types, like condensation reactions, that lead to bioactive compounds. The synthesis of various 2-pyridinone derivatives and the subsequent evaluation of their SAR have been explored in the development of agents targeting viral enzymes. sci-hub.se

| Structural Modification | Impact on Activity |

| Substituents on the naphthyridine ring | Can enhance potency and reduce toxicity |

| Electron-withdrawing groups on pyridine | Increases reactivity for electrophilic substitution |

| Electron-donating groups on pyridine | Enhances stability |

The functional groups of this compound and its derivatives are key to their interactions with enzymes and proteins. The aldehyde group is an electrophilic center that can potentially form covalent bonds with nucleophilic residues, such as cysteine or lysine, in the active site of an enzyme, leading to its inhibition. The amino group can act as a hydrogen bond donor, facilitating non-covalent interactions that contribute to the binding affinity and specificity of the molecule for its target protein.

Research on related structures has provided insights into these interactions. For instance, derivatives of imidazopyridine containing a reactive acrylamide (B121943) moiety have been developed as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). researchgate.net These inhibitors are designed to form a covalent bond with a cysteine residue in the kinase domain of TAK1. researchgate.net The core heterocyclic structure, which can be derived from intermediates like this compound, interacts with the hinge region of the kinase, a common binding mode for kinase inhibitors. researchgate.net Such targeted covalent inhibition is a powerful strategy in drug design.

By interacting with key proteins like enzymes and signaling molecules, compounds derived from this compound can modulate cellular and biological pathways. Aberrant cellular signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making the modulation of these pathways a key therapeutic strategy. nih.gov

Studies on similar compounds have shown that they can influence critical cellular processes. For example, some pyridine derivatives have been found to alter metabolic pathways in cancer cells. In MCF-7 breast cancer cells, exposure to certain related compounds led to changes in pathways associated with cell proliferation and oxidative stress. Furthermore, the inhibition of the TAK1 enzyme by synthetic derivatives has direct consequences on downstream signaling cascades, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival. researchgate.net By blocking TAK1, these compounds can switch off pro-survival signals and induce apoptosis (programmed cell death) in cancer cells. researchgate.net This highlights the potential for intermediates like this compound to contribute to the development of new anticancer agents that function by modulating specific cellular pathways. researchgate.net

Research into Antimicrobial and Antiviral Agents

The growing threat of antimicrobial resistance has spurred the search for new and effective therapeutic agents. The structural backbone of this compound is of interest in the synthesis of compounds aimed at combating pathogenic microbes.

While direct studies on the antimicrobial and antiviral properties of this compound are not extensively documented, its utility as a precursor for synthesizing bioactive molecules is recognized. The aldehyde functional group is particularly reactive, allowing for the formation of Schiff bases and other derivatives. For instance, the condensation of aldehydes with primary amines is a common strategy to produce Schiff bases, which have demonstrated a broad spectrum of pharmacological activities, including antibacterial and antitumor effects. nih.gov

Research on related structures provides insights into the potential of this compound derivatives. For example, a thiosemicarbazide (B42300) derivative was synthesized from the closely related 2-chloro-5-methylnicotinaldehyde, highlighting a synthetic route that could be adapted to produce compounds with potential biological activities. researchgate.net Furthermore, various heterocyclic compounds derived from aldehydes have been synthesized and evaluated for their antimicrobial properties, suggesting that derivatives of this compound could also exhibit such activities. nih.gov

In the realm of antiviral research, compounds derived from natural sources are being investigated as alternatives to conventional drugs, especially in light of increasing resistance. nih.gov Pyrimidine derivatives, for example, have been synthesized and have shown promise as antiviral agents. nih.gov Given that this compound is a substituted pyridine, it serves as a valuable starting material for creating novel pyrimidine-based compounds and other heterocyclic systems with potential antiviral efficacy.

The proposed mechanisms by which derivatives of this compound might exert antimicrobial effects are varied. One potential target is the inhibition of essential microbial enzymes. For instance, studies on the positional isomer, 2-amino-6-methylnicotinaldehyde, have shown that it can act as a potent inhibitor of nicotinamidases, which are enzymes crucial for nicotinamide (B372718) metabolism in various pathogens. This suggests that derivatives of this compound could potentially target similar metabolic pathways in bacteria and other microorganisms.

Antimicrobial peptides (AMPs) offer another model for the mechanism of action. nih.gov These peptides often possess a positive charge and can disrupt the bacterial cell membrane, leading to cell death. nih.gov Synthetic molecules designed to mimic the structure and function of AMPs, potentially derived from scaffolds like this compound, could adopt similar mechanisms. The primary modes of action for many antimicrobial agents include the degradation of the bacterial cell wall, inhibition of protein synthesis, and interference with DNA replication. mdpi.com

For antiviral applications, derivatives could potentially interfere with various stages of the viral life cycle. Halogenated compounds derived from L-tyrosine, for example, have demonstrated antiviral activity against SARS-CoV-2 by potentially inhibiting viral genome replication and protein processing. mdpi.com This suggests that halogenated derivatives of this compound could be explored for similar multimodal antiviral actions.

Anticancer Research and Antitumor Activity

The development of novel anticancer agents is a critical area of pharmaceutical research, and heterocyclic compounds are a rich source of potential drug candidates. Derivatives of this compound are being investigated for their potential as antitumor agents.

The synthesis of new molecules with potential anticancer activity often involves the use of versatile chemical building blocks, and this compound fits this description. Its structure allows for the creation of a variety of derivatives, including thiazoles, indoloquinolines, and other complex heterocyclic systems that have shown promise in cancer research. nih.govmdpi.commdpi.com For instance, the thiazole (B1198619) ring is a component of many compounds with reported anticancer activity. mdpi.com The synthesis of 2-substituted benzyl- or phenylethylamino-4-amino-5-aroylthiazoles has been accomplished, and these compounds have been evaluated for their ability to induce apoptosis in cancer cells. mdpi.com

Moreover, the synthesis of 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones has been reported to yield compounds with significant cytotoxic activity against human leukemia cells. mdpi.com The general strategies for synthesizing quinoline (B57606) derivatives, which are known to possess anticancer properties, often involve the reaction of aminobenzaldehydes with carbonyl compounds, highlighting a potential synthetic route for derivatives of this compound. arabjchem.org

While direct in vivo studies on derivatives of this compound are limited, research on structurally related compounds provides a strong rationale for their investigation. For example, in vitro and in vivo studies of non-platinum-based halogenated compounds have demonstrated their potential as potent antitumor agents. nih.gov These compounds have been shown to induce DNA damage, arrest the cell cycle, and trigger apoptosis in various cancer cell lines. nih.gov

A notable example is the experimental antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which shares a substituted aminophenyl moiety with potential derivatives of this compound. In vitro and in vivo studies have shown that this compound is metabolized to a species that binds to DNA, leading to cell death in sensitive tumor cells. nih.gov This mechanism, involving DNA damage and cell cycle perturbation, was confirmed in both cell cultures and mouse xenograft models. nih.gov Similarly, analogs of the natural alkaloid neocryptolepine, specifically indolo[2,3-b]quinolines, have shown significant in vivo antitumor activity in mice, suggesting that derivatives of this compound could also be effective. mdpi.com

The table below summarizes the in vitro cytotoxic activity of some related heterocyclic compounds against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Fused pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 63.2 - 65.6 | |

| Thiazolopyrimidine analogues | MCF-7 (Breast) | ~41.5 | |

| Thiazolopyrimidine analogues | HEPG-2 (Liver) | ~38.4 | |

| 5-Aryl-1,3,4-thiadiazole derivative (4e) | MCF-7 (Breast) | 2.34 | mdpi.com |

| 5-Aryl-1,3,4-thiadiazole derivative (4i) | HepG2 (Liver) | 3.13 | mdpi.com |

| 2-Amino-5-substituted 1,3,4-oxadiazole (B1194373) (1o) | HepG2 (Liver) | 8.6 | nih.gov |

Role in Advanced Analytical Techniques